3-Phenylimidazo[1,2-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
629627-60-7 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-phenylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-14-12-13-7-4-8-15(11)12/h1-9H |
InChI Key |
XKTONDZDILVOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylimidazo 1,2 a Pyrimidine and Its Derivatives
Classical and Modern Synthetic Approaches to the Imidazo[1,2-a]pyrimidine (B1208166) Core
The synthesis of the core imidazo[1,2-a]pyrimidine structure can be achieved through several key strategic approaches.
The most traditional and widely utilized method for constructing the imidazo[1,2-a]pyrimidine scaffold is the Hantzsch-type condensation reaction. nih.gov This method involves the cyclocondensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. nih.govnih.gov For instance, the reaction of 2-aminopyrimidine with 2-bromoacetophenone (B140003) in a suitable solvent like acetone (B3395972) can be stirred at ambient temperatures to produce 2-phenylimidazo[1,2-a]pyrimidine (B97590). nih.gov This reaction proceeds via an initial N-alkylation of the pyrimidine (B1678525) ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The reaction is versatile but is often limited by the availability and lachrymatory nature of the requisite α-haloketones. nih.gov
To circumvent the direct use of α-haloketones, in situ generation methods have been developed. One such approach involves reacting a ketone, like acetophenone (B1666503), with a brominating agent such as [Bmim]Br₃ under solvent-free conditions before the addition of 2-aminopyrimidine. nih.gov
Table 1: Examples of Classical Condensation Synthesis
| 2-Amino Heterocycle | α-Halocarbonyl Compound | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 2-Aminopyrimidine | 2-Bromoacetophenone | Acetone, Room Temp. | 2-Phenylimidazo[1,2-a]pyrimidine | nih.gov |
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for synthesizing complex molecules like imidazo[1,2-a]pyrimidines from simple precursors in a single step. These reactions offer high atom economy and reduce waste by minimizing intermediate isolation steps. nih.gov
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR. mdpi.commdpi.com In this reaction, a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide are combined, typically under acidic catalysis, to afford 3-aminoimidazo-fused heterocycles. mdpi.comnih.gov To synthesize analogues with a phenyl group at position 3, a phenyl-containing aldehyde would be a key starting material.
Another innovative MCR strategy involves the reaction of phenylglyoxal (B86788) monohydrate, 2-aminopyridines, and an active methylene (B1212753) compound such as N,N-dimethylbarbituric acid in a solvent like glacial acetic acid. tandfonline.com A catalyst-free, three-component reaction between unsymmetrical β-diketones, N-bromosuccinimide (NBS), and 2-aminopyrimidine in dichloromethane (B109758) (DCM) has also been reported to regioselectively yield 3-aroyl-2-methyl-imidazo[1,2-a]pyrimidines. nih.gov
Modern synthetic methods increasingly rely on catalytic C-H activation and oxidative coupling to form C-C and C-N bonds. These methods provide novel and direct routes to the imidazo[1,2-a]pyrimidine core.
One such approach is the iron-catalyzed functionalization of pre-formed 2-arylimidazo[1,2-a]pyridines with aryl aldehydes. In the presence of air, FeBr₃ catalyzes an aerobic oxidative cross-dehydrogenative coupling process to introduce an aroyl group at the C3 position. rsc.org This method directly forges a C-C bond at the desired position.
Palladium-catalyzed intramolecular dehydrogenative coupling has also been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, demonstrating the utility of transition metals in constructing this scaffold under mild conditions. nih.gov Furthermore, a silver-mediated C-H/N-H oxidative cross-coupling between 2-aminopyridines and terminal alkynes provides a direct pathway to the heteroaromatic system. rsc.org Using a phenyl-substituted terminal alkyne in this reaction would directly install the phenyl group at the 3-position.
Cascade reactions that proceed without a catalyst offer a green and cost-effective alternative to metal-catalyzed processes. A notable example is the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and 1-bromo-2-phenylacetylene. organic-chemistry.org This reaction proceeds through a cascade of isomerization and intramolecular nucleophilic addition steps at elevated temperatures (e.g., 120°C in DMF), avoiding the need for an expensive catalyst. organic-chemistry.org This principle is applicable to 2-aminopyrimidine for the synthesis of the corresponding 3-phenylimidazo[1,2-a]pyrimidine.
Additionally, certain multicomponent reactions can be designed to run under catalyst-free conditions, as seen in the reaction of β-diketones, NBS, and 2-aminopyrimidine, which proceeds via in situ formation of an α-bromo-β-diketone followed by condensation. nih.gov
Microwave irradiation has been established as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov When combined with solvent-free conditions, it represents a significant advancement in green chemistry. psu.edu
The solvent-free, microwave-assisted multicomponent synthesis is particularly effective for generating libraries of imidazo[1,2-a]annulated pyrimidines. psu.edu This approach often involves adsorbing the neat reactants onto a mineral support like alumina (B75360) or clay, which acts as both a catalyst and an energy transfer medium. psu.edu For example, the one-pot reaction of acetophenone, [Bmim]Br₃ (an ionic liquid that can act as both a reagent and reaction medium), and 2-aminopyridine proceeds efficiently under solvent-free conditions to yield 2-phenylimidazo[1,2-α]pyridines. nih.gov While some microwave-assisted syntheses of related heterocycles have reported disappointing results in the absence of a solvent, the technique remains a powerful tool, especially for MCRs and reactions on solid supports. nih.govclockss.org
Table 2: Comparison of Modern Synthetic Approaches
| Methodology | Key Reactants | Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| One-Pot MCR | 2-Aminopyrimidine, Phenyl-aldehyde, Isocyanide | Acid catalyst | High efficiency, atom economy | nih.gov, mdpi.com |
| Oxidative Coupling | 2-Phenylimidazo[1,2-a]pyridine, Aryl aldehyde | FeBr₃, Air | Direct C-H functionalization | rsc.org |
| Catalyst-Free Cascade | 2-Aminopyridine, 1-Bromo-2-phenylacetylene | DMF, 120°C | No catalyst, cost-effective | organic-chemistry.org |
| Microwave-Assisted | 2-Aminopyrimidine, α-Haloketone | Microwave, Solvent-free | Rapid, green, high yields | psu.edu, nih.gov |
Targeted Derivatization Strategies for this compound Analogues
Once the core scaffold is synthesized, further functionalization allows for the creation of diverse analogues. The C3 position of the imidazo[1,2-a]pyrimidine ring is often a prime site for derivatization.
A common strategy involves electrophilic substitution. For example, a pre-formed 2-phenylimidazo[1,2-a]pyrimidine can undergo direct nitrosation at the C3 position using sodium nitrite (B80452). nih.gov The resulting 3-nitroso derivative can then be chemically reduced to form 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505). nih.gov This amine serves as a versatile handle for further modifications, such as the formation of Schiff bases through condensation with various aldehydes. nih.gov
Another powerful method for C3-functionalization is the Vilsmeier-Haack reaction. Treating a 2-substituted imidazo[1,2-a]pyrimidine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl (aldehyde) group at the C3 position. researchgate.net This aldehyde is a valuable intermediate for synthesizing a wide range of derivatives, including imines. researchgate.net
Furthermore, the reaction conditions in catalytic processes can be tuned to yield different derivatives. In the iron-catalyzed reaction of 2-phenylimidazo[1,2-a]pyridines and aldehydes, switching from an air atmosphere to an inert argon atmosphere changes the product outcome. Instead of C3-aroylation, the reaction yields 3,3’-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), demonstrating a targeted derivatization based on controlling the oxidant. rsc.org
C-3 Functionalization: Formylation, Nitrosation, and Amination
Functionalization at the C-3 position of the imidazo[1,2-a]pyrimidine nucleus is a key strategy for creating diverse derivatives.
Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org This reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemtube3d.com This electrophilic species then attacks the electron-rich imidazo[1,2-a]pyrimidine ring, leading to the formation of a 3-formyl derivative after hydrolysis. wikipedia.orgchemtube3d.com For instance, the synthesis of 3-formyl imidazo[1,2-a]pyridine (B132010) derivatives has been achieved using DMSO as the formylation reagent under copper-catalyzed oxidative conditions with molecular oxygen as the oxidant. rsc.org Another approach involves the reaction of 3-aminopropenamides with the Vilsmeier reagent to yield pyrimidin-4(3H)-ones through a proposed sequence of halogenation, formylation, and intramolecular cyclization. thieme-connect.de
Nitrosation and Amination: Direct nitrosation of 2-phenylimidazo[1,2-a]pyrimidine can be achieved using sodium nitrite in acetic acid, resulting in the formation of 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine. nih.govresearchgate.net This nitroso derivative serves as a valuable intermediate. Subsequent reduction of the nitroso group, for example with tin powder and hydrobromic acid, yields the corresponding 3-amino-2-phenylimidazo[1,2-a]pyrimidine. nih.gov This amino group can then be further modified, for instance, by reacting with aldehydes to form Schiff bases. nih.gov
Introduction of Diverse Substituents: Aryl, Alkyl, and Heteroaryl Moieties
The introduction of various substituents at different positions of the imidazo[1,2-a]pyrimidine core is crucial for tuning its properties.
Aryl and Heteroaryl Moieties: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.comyoutube.com The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This method has been successfully applied to introduce aryl groups onto the imidazo[1,2-a]pyridine scaffold. nih.gov The reactivity in Suzuki-type cross-coupling reactions of 2-substituted-3-iodoimidazo[1,2-a]pyridines is significantly influenced by the nature of the substituent at the 2-position, with strong bases in solvents like DME leading to optimized yields. nih.gov The Heck reaction, on the other hand, couples an alkene with an aryl or vinyl halide. masterorganicchemistry.comyoutube.com
Alkyl Moieties: Alkyl groups can be introduced through various synthetic strategies, often involving the use of alkyl halides or other alkylating agents in the presence of a base. For example, new 7-(substituted)amino-1-alkyl-2-aryl-1H-2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones have been synthesized by introducing an arylpiperazinyl moiety via alkylation with halogeno-derivatives. nih.gov
A variety of 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives have been synthesized in a single step by reacting different phenacyl bromides with 2-aminopyridine using DABCO as a base. researchgate.net
Synthesis of Schiff Base and Chalcone (B49325) Derivatives
Schiff Base Derivatives: Schiff bases, characterized by the azomethine (-N=CH-) group, are readily synthesized from the condensation of primary amines with aldehydes or ketones. nih.govnih.gov In the context of imidazo[1,2-a]pyrimidines, 3-amino-2-phenylimidazo[1,2-a]pyrimidine serves as a key precursor. nih.govacs.org This amine can be reacted with various substituted aldehydes in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, to yield a diverse range of Schiff base derivatives. nih.gov For instance, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine was synthesized through the condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde. nih.govacs.org Microwave-assisted synthesis has also been employed to efficiently produce imine derivatives of imidazo[1,2-a]pyrimidine. nih.govdergipark.org.trtubitak.gov.tr
Chalcone Derivatives: Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that can be functionalized with heterocyclic cores like imidazo[1,2-a]pyrimidine. The synthesis typically involves the Claisen-Schmidt condensation of an appropriate acetophenone derivative with a substituted benzaldehyde (B42025) in the presence of a base, such as ethanolic potassium hydroxide. ijper.org These chalcone derivatives can then be cyclized to form various pyrimidine-containing compounds. researchgate.net For example, pyrimidine derivatives can be synthesized by the condensation of chalcones with urea (B33335) under basic conditions, a reaction that can be accelerated using microwave irradiation. ijper.org
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new transformations.
α-Bromination Shuttle Mechanism
A one-pot synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines has been developed by coupling 2-aminopyridines with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl₃. In this system, CBrCl₃ acts as an α-bromination shuttle. The proposed mechanism suggests that the reaction is initiated by the bromination of the 2-aminopyridine at the amino group. This is followed by a transfer of the bromine to the α-carbon of the carbonyl compound, facilitating the subsequent cyclization to form the imidazo[1,2-a]pyridine ring system. researchgate.net
Catalytic Pathways (e.g., Ortoleva-King Reaction)
The Ortoleva-King reaction provides a pathway for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. nih.gov A copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines is believed to proceed through a catalytic Ortoleva-King reaction mechanism. organic-chemistry.org This tandem, one-pot process involves establishing optimal conditions for the initial reaction step, which then allows for the subsequent cyclization to form the desired heterocyclic product. nih.gov
The general catalytic cycle for Suzuki-Miyaura cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.orgharvard.edu
Quantum Chemical Calculations in Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for elucidating the intricate reaction mechanisms involved in the synthesis of this compound and its derivatives. These computational studies provide valuable insights into reaction pathways, transition states, and the stability of intermediates, which are often difficult to determine experimentally. A significant focus of these theoretical investigations has been the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a primary method for constructing the imidazo[1,2-a]pyrimidine scaffold.
The generally accepted mechanism for the GBB reaction, which leads to the formation of 3-amino-substituted imidazo[1,2-a]pyrimidines, involves several key steps that have been scrutinized using DFT calculations. nih.gov The reaction commences with the condensation of an aldehyde and a cyclic amidine, such as 2-aminopyrimidine, to form an imine intermediate. This is followed by the attack of an isocyanide on the imine to generate a nitrilium intermediate. Subsequent intramolecular cyclization and a tautomerization/aromatization step yield the final product. nih.gov
Recent computational studies have provided a more nuanced understanding of this mechanism. For instance, theoretical investigations have highlighted the crucial role of the solvent and catalysts in the GBB reaction. An uncatalyzed mechanism has been proposed and analyzed, where methanol (B129727) as a solvent acts as a hydrogen bond donor to the preformed imine, facilitating the addition of the isocyanide and the formation of the nitrilium species. acs.org
Furthermore, DFT calculations have been employed to study the catalytic effect of various agents on the GBB reaction. In one study, the high catalytic activity of diaryliodonium triflates was investigated both experimentally and theoretically. nih.govbeilstein-journals.org The calculations revealed that hydrogen bonding between the catalyst and the reactants significantly enhances the reaction rate by increasing the electrophilicity of the activated substrates. beilstein-journals.org
The mechanism of post-GBB reaction modifications has also been a subject of theoretical inquiry. For example, the spirocyclization of GBB products has been studied using DFT, which revealed two possible mechanistic pathways involving either an alkyne-allene isomerization followed by intramolecular nucleophilic addition or a direct nucleophilic attack. beilstein-journals.org
The insights gained from these quantum chemical calculations are instrumental in optimizing reaction conditions, designing more efficient catalysts, and predicting the feasibility of new synthetic routes to this compound and its derivatives.
| Mechanistic Step | Computational Method | Key Findings |
| Uncatalyzed GBB Reaction | DFT | Methanol as a solvent facilitates isocyanide addition through hydrogen bonding with the imine intermediate. acs.org |
| Catalysis by Diaryliodonium Triflates | DFT | Catalyst enhances reaction rate via hydrogen bonding, increasing the electrophilicity of the substrates. nih.govbeilstein-journals.org |
| Post-GBB Spirocyclization | DFT | Elucidation of two possible mechanistic pathways: alkyne-allene isomerization or direct nucleophilic attack. beilstein-journals.org |
Exploration of Biological and Pharmacological Activities of 3 Phenylimidazo 1,2 a Pyrimidine Derivatives
Anticancer and Antitumor Potential of 3-Phenylimidazo[1,2-a]pyrimidine Derivatives
The imidazo[1,2-a]pyrimidine (B1208166) framework is recognized for its diverse medicinal applications, including its potential as an anticancer agent. nih.gov The addition of various substituents to this core structure allows for the fine-tuning of its biological activity, leading to the development of compounds with significant therapeutic promise.
Cytotoxic Activity against Diverse Cancer Cell Lines (e.g., Hep-2, HepG2, MCF-7, HT-29, B16F10, HCT116, MDA-MB231, A375)
A crucial initial step in the evaluation of a potential anticancer agent is the assessment of its cytotoxic activity against a panel of human cancer cell lines. Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine scaffolds have demonstrated notable inhibitory effects across various cancer types.
Studies on imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives have revealed their antiproliferative capabilities. For instance, certain derivatives have shown significant inhibition of breast cancer cell lines MCF-7 and MDA-MB-231. nih.govresearchgate.net Specifically, compounds 3d and 4d from one study exhibited IC50 values of 43.4 µM and 39.0 µM against MCF-7 cells, and 35.9 µM and 35.1 µM against MDA-MB-231 cells, respectively. nih.gov Notably, these compounds were found to be less toxic to healthy HUVEC endothelial cells, suggesting a degree of selectivity for cancer cells. nih.gov
Derivatives of the structurally similar 3-aminoimidazo[1,2-a]pyridine have also been extensively studied. One such derivative, compound 12 , which features a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, showed potent inhibitory activity against the colon cancer cell line HT-29 with an IC50 value of 4.15 µM. nih.govresearchgate.net Another compound, 18 , with a 2,4-difluorophenyl moiety at C-2, displayed high cytotoxicity against the melanoma cell line B16F10 (IC50 = 14.39 µM) and the breast cancer cell line MCF-7 (IC50 = 14.81 µM). nih.govresearchgate.net
Furthermore, research on other fused pyrimidine (B1678525) systems has provided evidence of their anticancer potential. For example, certain pyrimidine derivatives have demonstrated cytotoxicity against the HCT116 colon cancer cell line. ekb.egresearchgate.netresearchgate.net Thiazolo[4,5-d]pyrimidine derivatives have been evaluated against the A375 melanoma and MCF-7 breast cancer cell lines, with one compound, 3b , proving to be the most active in the series.
The table below summarizes the cytotoxic activities of selected imidazo[1,2-a]pyrimidine and related derivatives against various cancer cell lines.
| Compound | Core Scaffold | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Compound 3d | Imidazo[1,2-a]pyrimidine | MCF-7 | Breast | 43.4 | nih.gov |
| Compound 4d | Imidazo[1,2-a]pyrimidine | MCF-7 | Breast | 39.0 | nih.gov |
| Compound 3d | Imidazo[1,2-a]pyrimidine | MDA-MB-231 | Breast | 35.9 | nih.gov |
| Compound 4d | Imidazo[1,2-a]pyrimidine | MDA-MB-231 | Breast | 35.1 | nih.gov |
| Compound 12 | Imidazo[1,2-a]pyridine | HT-29 | Colon | 4.15 | nih.govresearchgate.net |
| Compound 18 | Imidazo[1,2-a]pyridine | HT-29 | Colon | 10.11 | nih.govresearchgate.net |
| Compound 11 | Imidazo[1,2-a]pyridine | HT-29 | Colon | 18.34 | nih.govresearchgate.net |
| Compound 18 | Imidazo[1,2-a]pyridine | MCF-7 | Breast | 14.81 | nih.govresearchgate.net |
| Compound 11 | Imidazo[1,2-a]pyridine | MCF-7 | Breast | 20.47 | nih.govresearchgate.net |
| Compound 18 | Imidazo[1,2-a]pyridine | B16F10 | Melanoma | 14.39 | nih.govresearchgate.net |
| Compound 14 | Imidazo[1,2-a]pyridine | B16F10 | Melanoma | 21.75 | nih.govresearchgate.net |
| Compound 5l | Imidazo[2,1-b]thiazole (B1210989) | HepG2 | Liver | 22.6 | mdpi.comnih.govnih.gov |
| Compound 5l | Imidazo[2,1-b]thiazole | MDA-MB-231 | Breast | 1.4 | mdpi.comnih.govnih.gov |
Kinase Inhibition Profiles
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs. The this compound scaffold has been investigated for its ability to inhibit several key kinases involved in cancer progression.
The Raf kinase family (A-Raf, B-Raf, and c-Raf/Raf-1) is a critical component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. While specific data on this compound derivatives as Raf kinase inhibitors is limited, studies on related structures suggest the potential of this scaffold. For instance, pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives have been shown to inhibit Raf kinases. nih.gov This indicates that the broader family of fused pyrimidine systems holds promise for the development of Raf inhibitors.
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in various cancers, making it a prime target for anticancer therapies. Fused pyrimidine systems have been extensively explored as EGFR inhibitors. nih.gov For example, certain pyrido[3,2-d]pyrimidine-based derivatives have demonstrated potent EGFR inhibition with IC50 values in the nanomolar range. nih.gov Theoretical studies on imidazole[1,5-a]pyridine derivatives have also suggested their potential as EGFR inhibitors. nih.gov Although direct experimental data for this compound derivatives is not widely available, the activity of these related scaffolds suggests that the this compound core could serve as a valuable template for the design of novel EGFR inhibitors.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity can lead to uncontrolled cell proliferation. Vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2, are essential for angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.
Some imidazo[2,1-b]thiazole derivatives with a 6-phenyl substituent have been evaluated for their VEGFR-2 inhibitory activity, although the inhibition observed was modest. mdpi.comnih.govnih.gov For example, compound 5a in one study showed only a 3.76% inhibitory rate on VEGFR-2 at a concentration of 20 µM. mdpi.com However, a derivative, 5l , exhibited slightly higher inhibition at 5.72% at the same concentration. mdpi.com
In the context of CDK inhibition, quinolin-4-yl-substituted 2-aminopyrimidine (B69317) derivatives have been identified as CDK inhibitors, with one compound showing selectivity for CDK1/CycA over CDK2/CycB. nih.gov This highlights the potential of the pyrimidine core in targeting CDKs.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, survival, and metabolism. The imidazo[1,2-a]pyridine scaffold, which is structurally very similar to imidazo[1,2-a]pyrimidine, has been successfully utilized to develop potent PI3Kα inhibitors. semanticscholar.orgnih.gov In one study, a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were synthesized, and compound 35 emerged as a potent PI3Kα inhibitor with an IC50 of 150 nM in an enzymatic assay. semanticscholar.org This compound also demonstrated significant antiproliferative activity against breast cancer cell lines T47D and MCF-7, with IC50 values of 7.9 µM and 9.4 µM, respectively. nih.gov
The table below presents the kinase inhibitory activities of selected imidazo[1,2-a]pyridine and related derivatives.
| Compound | Core Scaffold | Kinase Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 35 | Imidazo[1,2-a]pyridine | PI3Kα | 150 | semanticscholar.org |
| Compound 30 | Pyrido[3,2-d]pyrimidine | EGFR | 0.95 | nih.gov |
| Compound 31 | Pyrido[3,2-d]pyrimidine | EGFR | 0.97 | nih.gov |
| Compound 32 | Pyrido[3,2-d]pyrimidine | EGFR | 1.5 | nih.gov |
Topoisomerase II and Microtubulin Protein Modulation
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for their ability to interfere with crucial components of cell division, such as topoisomerase II and microtubules. Tubulin inhibitors are a significant class of anticancer agents. nih.gov Research into related imidazo[1,2-a]pyrazine (B1224502) derivatives has led to the design of potent tubulin polymerization inhibitors. One such compound, TB-25, demonstrated strong anti-proliferative activity against various cancer cell lines, including HCT-116, with an IC50 of 23 nM. nih.gov Mechanistic studies confirmed that this compound effectively inhibits tubulin polymerization, disrupts the microtubule network within cancer cells, and induces cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. nih.gov Molecular docking studies suggest these compounds fit within the colchicine (B1669291) binding site of tubulin. nih.gov While this research highlights the potential of the broader imidazo-fused scaffold to target tubulin, specific studies focusing solely on this compound derivatives as dual topoisomerase II and microtubulin modulators are less common in publicly available literature.
Kinesin Spindle Protein (KSP) and Aurora-A Kinase Dual Inhibition
A novel strategy in cancer therapy is the dual inhibition of Kinesin Spindle Protein (KSP) and Aurora-A kinase, both of which are critical for mitotic progression. Inhibiting KSP is considered a potentially less toxic alternative to traditional microtubule inhibitors like taxanes. nih.gov Researchers have successfully designed and synthesized compounds based on the benzo nih.govnih.govimidazo[1,2-a]pyrimidine scaffold that act as dual inhibitors. dergipark.org.tr By integrating Aurora-A kinase inhibitory fragments into a KSP inhibitor structure, a compound named CPUYL064 was developed. dergipark.org.tr Subsequent testing of a series of these dual-target compounds revealed that several could inhibit both enzymes and showed significant cytotoxicity against the HCT116 colon cancer cell line. dergipark.org.tr This approach validates the use of the imidazo[1,2-a]pyrimidine framework for creating multi-target agents for cancer treatment.
FMS-like Tyrosine Kinase 3 (FLT3) and FLT3 Mutant Inhibition
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in about 30% of acute myeloid leukemia (AML) cases and are linked to a poor prognosis. nih.govnih.gov This has made mutant FLT3 an attractive therapeutic target. The two primary types of activating mutations are internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD). nih.govnih.gov While several FLT3 inhibitors are clinically approved, their effectiveness can be compromised by the emergence of secondary drug-resistance mutations. nih.gov
Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have shown significant promise in overcoming this challenge. Through structural modification, researchers have identified compounds that are potent inhibitors of both FLT3-ITD and its clinically relevant secondary mutants, such as D835Y and F691L. nih.gov For example, one imidazo[1,2-a]pyridine-pyridine derivative, compound 24, demonstrated inhibitory potency on FLT3 comparable to the approved drug gilteritinib (B612023) but with a more balanced inhibition profile against secondary mutations. nih.gov This compound was shown to suppress the phosphorylation of FLT3 and its downstream target ERK in various mutant cell lines. nih.gov Other research has focused on different heterocyclic cores, including imidazo[1,2-b]pyridazine, to develop potent FLT3 inhibitors active against both wild-type and mutant forms of the kinase. nih.gov
Table 1: Inhibitory Activity of Imidazo-scaffold Derivatives against FLT3 and Mutant Cell Lines
| Compound ID | Target | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| TB-25 | Tubulin | HCT-116 | 23 nM (IC50) | nih.gov |
| Compound 24 | FLT3/ERK | MOLM14 | Noticeable inhibition at 4.5 nM | nih.gov |
| Compound 34f | FLT3-ITD | MV4-11 | 7 nM (GI50) | nih.gov |
| Compound 34f | FLT3-ITD-D835Y | MOLM-13 | 4 nM (GI50) | nih.gov |
Mechanistic Pathways of Anticancer Action
Mitochondrial Integrity Disruption and Dysfunction
The mitochondrion is a key organelle in regulating cellular life and death, and its disruption is a common mechanism of anticancer agents. A fascinating study directly compared the biological activities of two closely related compounds: 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine and 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine. nih.gov Despite their minor structural difference—a nitrogen atom at position 8 in the pyrimidine ring system—they exhibited distinct mechanisms of action. nih.gov The imidazo[1,2-a]pyridine derivative was found to compromise mitochondrial integrity and function, causing extensive mitochondrial fragmentation, a phenotype known to disrupt mitochondrial activity and precede apoptosis. nih.gov In contrast, the imidazo[1,2-a]pyrimidine derivative acted via a different pathway, as detailed in the next section. nih.gov
Nuclear DNA Damage and Mutagenesis Induction
The same comparative study revealed that 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acts as a DNA poison. nih.gov This compound was shown to cause damage to nuclear DNA and induce mutagenesis. nih.gov This mode of action is fundamentally different from its pyridine (B92270) counterpart, highlighting how a subtle change in the heterocyclic core can dramatically shift the compound's biological target from the mitochondria to the nucleus. nih.gov The damage to DNA is a well-established mechanism for inducing cell death in cancer cells. nih.gov Oxidative DNA damage, for instance, can lead to the formation of lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which can trigger mutations and contribute to carcinogenesis if not repaired. nih.gov The ability of certain imidazo[1,2-a]pyrimidine derivatives to directly induce DNA damage represents a primary mechanism for their anticancer effects.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical endpoint for many anticancer therapies. It can be initiated through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic pathways, which often converge on the activation of caspases. nih.gov Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been shown to induce apoptosis in cancer cells. researchgate.net For instance, studies on certain amine-bearing imidazo[1,2-a]pyrimidine derivatives found that they could induce apoptosis by modulating the ratio of the pro-apoptotic Bax and anti-apoptotic Bcl-2 genes. researchgate.netnih.gov Other related imidazo[1,2-a]pyridine compounds have been shown to trigger apoptosis through cell cycle arrest and the activation of the p53 and p21 proteins. nih.gov The activation of caspase-3 is a final common step in many apoptotic pathways, and its cleavage of downstream targets ultimately executes the cell death program. nih.gov
Antimicrobial, Antibacterial, and Antifungal Efficacy
Derivatives of the imidazo[1,2-a]pyrimidine class have shown notable efficacy against a range of microbial pathogens, including bacteria and fungi. nih.gov
The antibacterial properties of imidazo[1,2-a]pyrimidine derivatives have been evaluated against various bacterial strains. Research indicates that these compounds generally exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria, a difference that may be attributed to the composition of the bacterial cell envelope. mdpi.com
A study involving a series of 75 imidazo[1,2-a]pyrimidine derivatives reported potent in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. nih.gov Similarly, imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives demonstrated excellent to good activity against strains like Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).
In one investigation, synthesized imidazo[1,2-a]pyrimidine derivatives showed good activity against Gram-positive bacteria and yeasts but were inactive against Gram-negative bacteria, Listeria monocytogenes, and Enterococcus faecalis. mdpi.com For instance, compound 3g in this study displayed excellent activity against Bacillus subtilis. mdpi.com Another related class, thieno[2,3-d]pyrimidinedione derivatives, also showed selective and potent activity against multi-drug resistant Gram-positive strains, including MRSA and VRE, while being largely inactive against Gram-negative pathogens. nih.gov However, other studies on related pyrimidine structures, such as pyrido[2,3-d]pyrimidines and 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one, have reported activity against both types, including E. coli and P. aeruginosa. researchgate.netrsc.org
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives
| Bacterial Strain | Type | Activity Noted | Source(s) |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Good to Excellent | innovareacademics.inmdpi.comresearchgate.net |
| Bacillus subtilis | Gram-Positive | Good to Excellent | innovareacademics.inmdpi.com |
| Streptococcus pyogenes | Gram-Positive | Good to Excellent | |
| Escherichia coli | Gram-Negative | Moderate to Good | innovareacademics.inresearchgate.net |
| Pseudomonas aeruginosa | Gram-Negative | Moderate to Good | innovareacademics.inresearchgate.net |
| Klebsiella pneumoniae | Gram-Negative | Active | innovareacademics.in |
| Salmonella typhi | Gram-Negative | Active | innovareacademics.in |
Imidazo[1,2-a]pyrimidine derivatives have also been identified as effective antifungal agents. nih.gov Several studies have confirmed their activity against clinically relevant fungal pathogens.
Derivatives have been screened for in vitro antifungal activity against species such as Aspergillus fumigatus, Aspergillus niger, and Candida albicans, with many showing positive results. innovareacademics.in For example, a series of novel imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were tested against a resistant strain of Candida albicans, with four out of ten compounds demonstrating significant activity (MICs < 300 µmol/L). scirp.orgscirp.org One compound in particular, 10i , was found to be the most potent with a Minimum Inhibitory Concentration (MIC) of 41.98 µmol/L. scirp.orgscirp.org
Research on other pyrimidine derivatives has also shown antifungal potential against Aspergillus niger. researchgate.net Furthermore, molecular docking studies of newly synthesized imidazo[1,2-a]pyrimidines suggest they possess antifungal activity against Candida albicans. nih.gov
Table 2: Antifungal Activity of Selected Imidazo[1,2-a]pyrimidine and Related Derivatives
| Fungal Strain | Compound Type/Series | Finding | Source(s) |
|---|---|---|---|
| Candida albicans | Imidazo[1,2-a]pyridinyl-1-arylpropenones | Compound 10i showed MIC of 41.98 µmol/L | scirp.orgscirp.org |
| Candida albicans | Imidazo[1,2-a]pyrimidines | Predicted activity via molecular docking | nih.gov |
| Aspergillus niger | Pyrimidine derivatives | Active | innovareacademics.inresearchgate.net |
| Aspergillus fumigatus | Pyrimidine derivatives | Active | innovareacademics.in |
The mechanism of antifungal action for azole-based compounds, a class to which imidazo[1,2-a]pyrimidines are related, often involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a member of the cytochrome P450 family and is crucial for the biosynthesis of sterols, which are essential components of fungal cell membranes. nih.gov Molecular docking experiments with new imidazo[1,2-a]pyrimidine derivatives have indicated that these compounds are likely to bind to the CYP51 enzyme, suggesting a similar mechanism of action to established azole antifungal drugs like voriconazole. nih.gov The introduction of certain fragments, such as acetanilide (B955), into the molecule is thought to enhance this antifungal activity. nih.gov
Anti-inflammatory Properties
Pyrimidine derivatives are well-documented for their anti-inflammatory effects, with several analogues having been approved for clinical use. nih.gov Their mechanism of action is often linked to the inhibition of key inflammatory mediators. nih.gov
The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to inhibit critical inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov
In vitro studies on lipopolysaccharide-stimulated macrophages have shown that these compounds can block the production of these inflammatory mediators. nih.gov Furthermore, certain pyrimidine derivatives have demonstrated the ability to reduce levels of reactive oxygen species (ROS) in inflammatory models, indicating antioxidant properties that contribute to their anti-inflammatory profile. nih.gov In vivo assessments, such as the carrageenan-induced air pouch model, have confirmed that these compounds can significantly decrease the influx of leukocytes (mainly neutrophils), protein exudation, and the concentration of NO, TNF-α, and IL-6 at the site of inflammation. nih.gov
A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrimidine-based agents, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key inflammatory mediators. nih.gov
Research has focused on developing pyrimidine derivatives that selectively inhibit COX-2 over COX-1. Selective COX-2 inhibitors are sought after as they may offer anti-inflammatory benefits with a lower incidence of gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Studies on a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, a related scaffold, demonstrated that these compounds were selective COX-2 inhibitors. nih.gov The addition of a SO2Me group at the para position of the C-2 phenyl ring was found to enhance COX-2 potency and selectivity. nih.gov For example, the derivative 5n showed a COX-2 IC50 value of 0.07 µM and a high selectivity index of 508.6. nih.gov Other pyrimidine derivatives have also shown high selectivity towards COX-2, with performance comparable to or exceeding that of established drugs like piroxicam (B610120) and meloxicam. nih.gov
Table 3: COX-2 Selectivity of Representative Pyrimidine and Related Derivatives
| Compound Series | Key Finding | Example (Compound) | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Source(s) |
|---|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Stronger inhibition of COX-2 than COX-1 | Compound 8 | - | ED50 = 8.23 μM (in vivo) | nih.gov |
| 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amines | High potency and selectivity for COX-2 | 5n | 0.07 µM | 508.6 | nih.gov |
| Pyrimidine Derivatives | High selectivity for COX-2 | L1, L2 | Comparable to meloxicam | Outperformed piroxicam | nih.gov |
Antiviral Applications
Derivatives of the imidazo[1,2-a]pyrimidine family have demonstrated considerable potential as antiviral agents, with activity against a range of viruses. acs.org
Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2 hACE2 and Spike Protein Interaction)
In the context of the COVID-19 pandemic, the scientific community has been actively searching for molecules that can inhibit the entry of the SARS-CoV-2 virus into human cells. A key mechanism for this entry is the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govresearchgate.net
Recent research has highlighted the potential of imidazo[1,2-a]pyrimidine derivatives as dual inhibitors of both hACE2 and the spike protein. nih.gov Molecular docking studies have shown that certain Schiff base derivatives of 2-phenylimidazo[1,2-a]pyrimidine (B97590) exhibit a remarkable binding affinity for both the ACE2 receptor and the spike protein. nih.gov For instance, one top-scoring compound demonstrated a binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. nih.gov These findings suggest that these compounds could act as effective viral entry inhibitors, thereby preventing SARS-CoV-2 infection. nih.gov The synthesis of these derivatives is often straightforward and efficient, allowing for the potential of large-scale production. nih.gov
Activity against Specific Viral Strains (e.g., Varicella-Zoster Virus, Cytomegalovirus)
The antiviral activity of imidazo[1,2-a]pyrimidine derivatives extends to other significant human pathogens. Notably, they have shown marked activity against herpesviruses, including Varicella-Zoster Virus (VZV) and Cytomegalovirus (CMV). nih.gov
One study characterized a compound, 2,4-diamino-6-(4-methoxyphenyl)pyrimidine (coded as 35C10), which was found to inhibit human cytomegalovirus (HCMV) immediate-early gene expression. nih.gov This compound exhibited an EC50 of 4.3 µM and showed weak inhibition of murine cytomegalovirus, herpes simplex virus type 1, and varicella-zoster virus. nih.gov The mechanism of action appears to be at an early phase of infection, decreasing the number of infected cells expressing immediate-early proteins IE1 and IE2. nih.gov
Furthermore, tricyclic analogues of acyclovir (B1169) and ganciclovir, specifically 3-substituted 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purines, have demonstrated significant activity against herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus. nih.gov Bicyclic pyrimidine nucleoside analogues (BCNAs) have also been identified as potent and selective anti-VZV compounds, proving more effective than acyclovir and brivudine (B1684500) against clinical VZV isolates. nih.gov However, these BCNAs were not active against VZV strains with mutations in the viral thymidine (B127349) kinase gene. nih.gov
Anti-Herpes, Hepatitis C, and HIV Activities
The antiviral spectrum of imidazo[1,2-a]pyrimidine derivatives also includes activity against Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV). nih.govnih.gov
A series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines has been synthesized and shown to have potent activity against herpes simplex viruses, with some compounds exhibiting in vitro antiviral activity similar to or better than acyclovir. nih.gov
In the fight against Hepatitis C, a series of imidazo[1,2-a]pyridines has been described that directly bind to the HCV Non-Structural Protein 4B (NS4B). These compounds show potent in vitro inhibition of HCV replication with EC50 values below 10 nM. nih.gov
Furthermore, certain imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential as anti-HIV agents. nih.gov One study identified an active compound with a 3-aminoimidazo[1,2-a]pyridine scaffold as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. nih.gov Another series of pyrimidine derivatives showed inhibitory activity against HIV-1 replication in cell cultures. researchgate.net
Central Nervous System (CNS) Activities
Beyond their antiviral properties, this compound derivatives have shown significant activity within the central nervous system, primarily through their interaction with GABA receptors.
Gamma-Aminobutyric Acid (GABA) Receptor Modulation and Subtype Selectivity (α1 vs. α3)
Imidazo[1,2-a]pyrimidines are known to be ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov Research has focused on optimizing the functional selectivity of these compounds for the α3 subtype over the α1 subtype. nih.gov By varying the terminal pyridine ring, researchers have been able to investigate the affinity and efficacy of these compounds at both α1 and α3 subtype GABA-A receptors. dergipark.org.tr This subtype selectivity is a crucial aspect of developing targeted therapies with fewer side effects.
Anxiolytic and Anticonvulsant Potentials
The modulation of GABA-A receptors by these compounds underpins their potential as anxiolytic and anticonvulsant agents. beilstein-journals.org The imidazo[1,2-a]pyrimidine scaffold is a key structural element in drugs like divaplon, fasiplon, and taniplon, which were developed as anxiolytics and anticonvulsants. beilstein-journals.org Studies on pyrido[1,2-a]benzimidazoles, a related structural class, have also identified them as ligands for the benzodiazepine binding site on GABA-A receptors, suggesting their potential as anxiolytic agents. nih.gov The anxiolytic and anticonvulsant effects of some compounds have been demonstrated to be mediated through the GABA-A system. nih.gov
Hypnotic Effects
The imidazo[1,2-a]pyrimidine scaffold is a core structural component in several compounds known for their effects on the central nervous system. Derivatives of this and related fused heterocyclic systems, such as imidazo[1,2-a]pyridines, have been investigated for their anxiolytic and hypnotic properties. researchgate.netmdpi.comnih.govbeilstein-journals.org For instance, Zolpidem, a widely recognized hypnotic drug, features an imidazo[1,2-a]pyridine core. researchgate.net Research into N3-substituted pyrimidine nucleosides has also demonstrated hypnotic activity, suggesting that modifications to the pyrimidine ring system can influence central nervous system depressant effects. nih.gov
While the broader class of imidazo[1,2-a]pyrimidines is associated with anxiolytic and hypnotic potential, specific studies focusing solely on the hypnotic effects of this compound derivatives are not extensively detailed in the currently available literature. researchgate.netmdpi.comnih.govbeilstein-journals.orgnih.gov The sedative and hypnotic activities appear to be a characteristic of the general imidazo-pyrimidine framework, with specific substitutions modulating the potency and receptor selectivity. nih.govnih.gov
Other Therapeutic Potentials
Beyond their effects on the central nervous system, this compound and its analogs have been explored for their ability to inhibit various enzymes, indicating a broad therapeutic potential.
Enzyme Inhibition (Beyond Cancer Targets)
A series of 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives has been synthesized and evaluated for their inhibitory activity against two cytosolic human carbonic anhydrase isoforms, hCA I and hCA II. researchgate.net These enzymes are crucial for numerous physiological processes, including pH regulation and gas exchange. nih.gov The study revealed that the synthesized compounds displayed potent inhibition against both isoforms, with Kᵢ values in the nanomolar range. researchgate.net In many cases, the inhibitory strength of these novel derivatives surpassed that of the standard inhibitor, Acetazolamide. researchgate.net
The inhibitory activities of selected 3-phenylimidazo[1,2-a]pyridine derivatives against hCA I and hCA II are presented below.
| Compound | Substitution on Phenyl Ring | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
| 8 | 4-Br | 104.36 | 119.46 |
| 13 | 3-F | 165.29 | 194.55 |
| 15 | 4-NO₂ | 439.41 | 472.35 |
| 19 | 2,4-diCl | 201.11 | 237.49 |
| 20 | 2,5-diCl | 247.33 | 288.16 |
| 21 | 2,3-diCl | 311.24 | 340.81 |
| Acetazolamide (Standard) | - | 466.53 | 481.18 |
Data sourced from a study on 3-phenylimidazo[1,2-a]pyridine derivatives. researchgate.net
The same series of 3-phenylimidazo[1,2-a]pyridine derivatives was also screened for its potential to inhibit α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion and glucose absorption. researchgate.net The inhibition of these enzymes is a well-established strategy for managing post-prandial hyperglycemia in diabetic patients. mdpi.comnih.govresearchgate.net The study demonstrated that all tested compounds were potent inhibitors of both enzymes, with IC₅₀ values in the nanomolar range, significantly lower than that of the standard drug, Acarbose. researchgate.net This suggests a potential role for these compounds in the management of type 2 diabetes.
Below is a summary of the inhibitory potency of representative compounds against α-glucosidase and α-amylase.
| Compound | Substitution on Phenyl Ring | α-Glucosidase IC₅₀ (nM) | α-Amylase IC₅₀ (nM) |
| 8 | 4-Br | 247.50 | 342.67 |
| 13 | 3-F | 411.29 | 501.38 |
| 15 | 4-NO₂ | 784.32 | 1011.53 |
| 19 | 2,4-diCl | 318.47 | 411.29 |
| 20 | 2,5-diCl | 499.11 | 584.37 |
| 21 | 2,3-diCl | 587.33 | 649.25 |
| Acarbose (Standard) | - | 22,800 | 10,000 |
Data sourced from a study on 3-phenylimidazo[1,2-a]pyridine derivatives. researchgate.net
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. nih.govfrontiersin.org The inhibition of urease is a key target for treating peptic ulcers and other related gastric disorders. nih.gov Research on imidazopyridine-oxazole derivatives has shown their potential as urease inhibitors. nih.gov In one study, a series of these compounds, which are structurally related to the this compound scaffold, were synthesized and tested for their urease inhibitory activity. Several of these compounds exhibited more potent inhibition than the standard drug, Thiourea. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the aryl ring significantly influence the inhibitory potential. nih.gov For instance, analogs with electron-withdrawing groups like -CF₃ and -NO₂ showed superior inhibitory activity. nih.gov
The inhibitory concentrations (IC₅₀) of some of these derivatives are detailed below.
| Compound | Key Substituents | Urease IC₅₀ (μM) |
| 4g | 2-OH on aryl part | 9.41 |
| 4h | 4-OH on aryl part | 10.45 |
| 4i | 3-CF₃, 5-NO₂ on aryl part | 5.68 |
| 4o | 2-CF₃, 5-NO₂ on aryl part | 7.11 |
| Thiourea (Standard) | - | 21.37 |
Data derived from research on imidazopyridine-oxazole derivatives. nih.gov
The proton pump, H⁺/K⁺-ATPase, is the primary enzyme responsible for gastric acid secretion, and its inhibition is a cornerstone of therapy for acid-related disorders. nih.gov Certain derivatives of the imidazo[1,2-a]pyridine class have been identified as potent inhibitors of this enzyme. nih.govnih.gov A notable example is SCH 28080, a hydrophobic imidazopyridine that competitively inhibits the K⁺-stimulated ATPase activity of the enzyme. nih.gov Studies suggest that the protonated, positively charged form of these inhibitors is the active species, binding to the luminal side of the H⁺/K⁺-ATPase. nih.gov While these findings establish the potential of the broader imidazo[1,2-a]pyridine scaffold, specific research focusing on the H⁺/K⁺-ATPase inhibitory activity of derivatives with a phenyl group at the 3-position is not prominently featured in the reviewed literature.
Acetylcholinesterase (AChE) Activity Modulation
Derivatives of imidazo[1,2-a]pyridine have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. researchgate.net The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net
A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their ability to inhibit AChE from various sources, including rat brain, human serum, and electric eel. researchgate.net Several of these compounds demonstrated good to moderate inhibitory potency. researchgate.net For instance, specific synthesized inhibitors, designated as 7(a-e), exhibited notable enzyme inhibitory potency with IC50 values of 55 ± 0.53 µM, 73 ± 0.37 µM, 51 ± 0.37 µM, 73 ± 0.40 µM, and 48 ± 0.75 µM, respectively. researchgate.net The design of these inhibitors was informed by the crystal structure of AChE complexed with choline, highlighting a structure-based approach to drug discovery. researchgate.net
Further studies have explored pyrimidine and pyridine amide and carbamate (B1207046) derivatives as multi-functional cholinesterase inhibitors. mdpi.com These compounds were designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com While some pyrimidine amide derivatives showed lower inhibition percentages compared to their diamine precursors, the corresponding pyridine amide derivatives displayed significantly higher inhibition of both AChE and butyrylcholinesterase (BChE), with a greater selectivity towards BChE. mdpi.com
Aldehyde Dehydrogenase (ALDH1A3) Inhibition
Aldehyde dehydrogenase 1A3 (ALDH1A3) is an enzyme that has been implicated in the progression of certain cancers, particularly in cancer stem cells. nih.govnih.gov Consequently, the development of ALDH1A3 inhibitors is an active area of research.
A novel series of imidazo[1,2-a]pyridines were designed and evaluated as inhibitors of the ALDH1A family of enzymes. nih.gov Through a structure-based optimization of a previously identified lead compound (GA11, IC50 4.7 ± 1.7 μM), researchers developed a new lead compound, 3f (methyl 4-(2-phenylimidazo[1,2-a]pyridin-8-yl)benzoate), which demonstrated a sub-micromolar IC50 value of 0.66 ± 1.3 μM. nih.gov This compound was found to be a competitive inhibitor of ALDH1A3, binding to its catalytic site. nih.gov
Another study identified a selective, active-site inhibitor of ALDH1A3, named MCI-INI-3, through in silico modeling combined with the crystal structure of human ALDH1A3. nih.gov This compound was shown to be a selective competitive inhibitor of human ALDH1A3 with poor inhibitory effects on the related isoform ALDH1A1. nih.gov The inhibitory effect of MCI-INI-3 on the biosynthesis of retinoic acid was found to be comparable to that of ALDH1A3 knockout, indicating its potent and specific inhibition of the enzyme in mesenchymal glioma stem cells. nih.gov
Table 1: ALDH1A3 Inhibition by this compound Derivatives
| Compound | IC50 (µM) | Inhibition Type | Source |
| GA11 | 4.7 ± 1.7 | - | nih.gov |
| 3f (methyl 4-(2-phenylimidazo[1,2-a]pyridin-8-yl)benzoate) | 0.66 ± 1.3 | Competitive | nih.gov |
| MCI-INI-3 | - | Competitive | nih.gov |
Antioxidant Activity and Free Radical Scavenging
Several studies have highlighted the antioxidant potential of pyrimidine derivatives, including those with the imidazo[1,2-a]pyrimidine core. These compounds can scavenge free radicals, which are implicated in oxidative stress and various diseases. arxiv.orgnih.govijpsonline.com
The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. arxiv.orgijpsonline.comjmchemsci.com In one study, a library of substituted pyrimidines demonstrated good free radical scavenging activity, with IC50 values ranging from 42.9 ± 0.31 to 438.3 ± 3.3 µM, compared to the standard butylated hydroxytoluene (BHT) with an IC50 of 128.83 ± 2.1 µM. arxiv.org
Another study synthesized new pyrazole (B372694) and oxo-pyrimidine derivatives containing the imidazo[1,2-a]pyridine moiety and evaluated their antioxidant activity using the DPPH method. jmchemsci.com The results indicated that some of the new compounds, such as a pyrazole derivative (4a) and a pyrimidine derivative (5a) linked to imidazo[1,2-a]pyridine, exhibited excellent antioxidant activity, comparable or even superior to the standard ascorbic acid. jmchemsci.com The mechanism of action is believed to involve the donation of a hydrogen atom to the DPPH radical. jmchemsci.com
Furthermore, research on new oxadiazole (3,2-a) pyrimidines linked to imidazopyridine also revealed antioxidant properties. chemrevlett.com The antioxidant activities of the synthesized compounds were determined, and some were found to be potent. mdpi.com
Melanocortin-4 Receptor Modulation
The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and a target for treating obesity and related disorders. nih.govmdpi.com While direct modulation of MC4R by this compound derivatives is not extensively documented in the provided search results, the broader family of imidazo[1,2-a]pyridines has been explored for various biological activities.
Research has shown that MC4R's signaling can be modulated by other proteins, such as the monocarboxylate transporter 8 (MCT8), which can form heterodimers with the receptor and influence its phospholipase C activation pathway. mdpi.com Additionally, melanocortin-2 receptor accessory proteins (MRAPs) can regulate the pharmacology of both MC3R and MC4R, affecting their cell surface expression, ligand affinity, and basal activity. nih.govmdpi.com These findings highlight the complex regulatory mechanisms of MC4R, which could potentially be targeted by novel small molecules, including derivatives of the imidazo[1,2-a]pyrimidine scaffold.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Structural Modifications on Biological Activities
The functionalization of the imidazo[1,2-a]pyridine (B132010) and related imidazo[1,2-a]pyrimidine (B1208166) scaffolds at the C-2 and C-3 positions is a critical transformation that dictates their biological properties, including anticancer, antiviral, and enzyme inhibitory activities. researchgate.netresearchgate.net
Research has shown that the introduction of various substituents at these positions significantly modulates the biological profile of the parent compound. For instance, in a series of imidazo[1,2-a]pyridine derivatives, the nature of the C-2 substituent was found to strongly influence the anti-human cytomegalovirus (HCMV) activity. researchgate.net While an alkyl group at the C-2 position slightly increased anti-HCMV activity, it also led to higher cytotoxicity. researchgate.net
In the context of anticancer activity, imidazo[1,2-a]pyridines substituted at both the C-2 and C-3 positions have demonstrated remarkable efficacy. researchgate.net One study highlighted a compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, which exhibited the highest inhibitory activity against the HT-29 cancer cell line. nih.gov Another promising derivative featured a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position, showing significant bioactivity against B16F10 melanoma cells. nih.gov
Furthermore, the elaboration of a side chain at the C-3 position of imidazo[1,2-a]pyridines has been explored for developing antiulcer agents. nih.gov These modifications, leading to primary amines that are further reacted, have resulted in compounds with good cytoprotective properties. nih.gov
The following table summarizes the impact of C-2 and C-3 substitutions on the biological activity of imidazo[1,2-a]pyrimidine and its analogs:
| Scaffold | C-2 Substituent | C-3 Substituent | Biological Activity | Reference |
| Imidazo[1,2-a]pyridine | Alkyl group | Thioether side chain | Increased anti-HCMV activity (with increased cytotoxicity) | researchgate.net |
| Imidazo[1,2-a]pyridine | Nitro group | p-Chlorophenyl group | High inhibitory activity against HT-29 cancer cells | nih.gov |
| Imidazo[1,2-a]pyridine | Tolyl moiety | p-Chlorophenyl amine | Significant bioactivity against B16F10 melanoma cells | nih.gov |
| Imidazo[1,2-a]pyridine | Methyl group | Elaborated side chain leading to a primary amine | Good cytoprotective properties (antiulcer) | nih.gov |
The nature of the six-membered ring fused to the imidazole (B134444) core, specifically whether it is a pyridine (B92270) or a pyrimidine (B1678525), plays a crucial role in determining the mode of action and biological activity. This subtle change in the heteroatom arrangement can dramatically affect the compound's potency and selectivity for its biological target. nih.gov
For example, in the development of inotropic agents for congestive heart failure, the position of the nitrogen atom in the fused ring system was found to be critical. nih.gov A comparative study of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines demonstrated that these two scaffolds are biologically equivalent to imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, respectively. nih.gov The superior inotropic activity of the imidazo[4,5-c]pyridines over the imidazo[4,5-b]pyridines highlights the importance of the nitrogen atom's location. nih.gov
In the context of GABA-A receptor agonists for anxiety treatment, both imidazo[1,2-a]pyrimidines and triazines have been investigated. dergipark.org.tr Varying the terminal pyridine ring allowed for the investigation of affinity and efficacy at different GABA-A receptor subtypes. dergipark.org.tr Similarly, imidazo[1,2-a]pyrimidines are known to be ligands for the benzodiazepine (B76468) binding site of GABA-A receptors, with the potential for functional selectivity for the α3 subtype over the α1 subtype. researchgate.net
Dual inhibitors of bacterial DNA gyrase and topoisomerase IV have been developed based on a 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridine template, demonstrating broad-spectrum antibacterial activity. nih.gov This highlights how the pyrimidine moiety contributes to the specific targeting of these bacterial enzymes.
| Scaffold | Biological Target/Activity | Key Finding | Reference |
| Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyrazine (B1224502) | Inotropic activity | The position of the nitrogen atom in the fused ring system dramatically affects potency. | nih.gov |
| Imidazo[1,2-a]pyrimidine | GABA-A receptor agonism | Can function as GABA-A agonists for the treatment of anxiety. | dergipark.org.tr |
| Imidazo[1,2-a]pyrimidine | GABA-A receptor subtype selectivity | Can show functional selectivity for the α3 subtype over the α1 subtype. | researchgate.net |
| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridine | Bacterial DNA gyrase and topoisomerase IV inhibition | The pyrimidine substituent is key for dual inhibitory activity. | nih.gov |
The introduction of nitroso and amino groups onto the 3-phenylimidazo[1,2-a]pyrimidine scaffold can significantly influence its biological activity. Research has shown that the presence and position of these functional groups can modulate the compound's potency and selectivity.
For instance, a study on imidazo[1,2-a]pyridine derivatives revealed that a compound bearing a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the highest inhibitory activity against the HT-29 human colon cancer cell line. nih.gov In another example, the insertion of a nitro group at the para position of a pyridine derivative was found to improve its antiproliferative activity. mdpi.com
The amino group has also been shown to be a critical determinant of bioactivity. The synthesis of 3-aminoimidazo[1,2-a]pyridine compounds has been a focus for developing new anticancer agents. nih.gov Furthermore, the addition of a formyl (-CH=O) group to the 3-position of imidazo[1,2-a]pyrimidine has been achieved, and in some cases, this has led to further functionalization. dergipark.org.tr
| Scaffold | Functional Group | Position | Effect on Bioactivity | Reference | | --- | --- | --- | --- | | Imidazo[1,2-a]pyridine | Nitro group | C-2 | High inhibitory activity against HT-29 cancer cells | nih.gov | | Pyridine derivative | Nitro group | para-position | Improved antiproliferative activity | mdpi.com | | Imidazo[1,2-a]pyridine | Amino group | C-3 | Potential for anticancer agents | nih.gov | | Imidazo[1,2-a]pyrimidine | Formyl group | C-3 | Allows for further functionalization | dergipark.org.tr |
Modifications to the phenyl ring of this compound derivatives are a determining factor in their biological activity. dergipark.org.tr The nature and position of substituents on the phenyl ring can dramatically alter the compound's potency and selectivity.
In the development of antimicrobial agents, it was found that the substituents on the phenyl rings are crucial for biological activity. dergipark.org.tr Specifically, an increase in the molar refractivity of these substituents leads to a dramatic decrease in antibacterial activity. dergipark.org.tr For anti-inflammatory applications, imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups were designed to enhance their activity, with some compounds showing selectivity for COX-2. dergipark.org.tr
In the context of antifungal agents, molecular docking studies of imidazo[1,2-a]pyrimidines suggest that they may possess activity against Candida albicans. beilstein-journals.org The introduction of an acetanilide (B955) fragment into the molecule, which often enhances cytotoxic, antibacterial, and antiviral activity, was explored in this context. beilstein-journals.org
The following table highlights the impact of phenyl ring modifications on the activity of imidazo[1,2-a]pyrimidine derivatives:
| Biological Activity | Phenyl Ring Modification | Effect | Reference |
| Antimicrobial | Increased molar refractivity of substituents | Dramatically lowered antibacterial activity | dergipark.org.tr |
| Anti-inflammatory | Two adjacent aryl groups | Enhanced anti-inflammatory activity with some COX-2 selectivity | dergipark.org.tr |
| Antifungal | Introduction of an acetanilide fragment | Potential for antifungal activity against Candida albicans | beilstein-journals.org |
Elucidating Molecular Features Governing Potency and Selectivity
The identification of specific structural motifs and pharmacophores is crucial for understanding the features that govern the potency and selectivity of this compound derivatives. The imidazo[1,2-a]pyridine scaffold itself is considered a "privileged structure" and a promising starting point for the discovery of new drug molecules. researchgate.net
For selective COX-2 inhibitors, a common structural feature is the presence of two aryl groups. One of these phenyl rings typically carries a pharmacophore group, such as a methylsulfonyl group, which fits into a secondary hydrophobic pocket of the COX-2 active site, conferring selectivity. nih.gov Molecular docking studies have confirmed that the methylsulfonyl pharmacophore of benzo beilstein-journals.orgnih.govimidazo[1,2-a]pyrimidine derivatives is well-placed within the COX-2 active site. nih.gov
In the design of c-Met inhibitors, bioisosteric replacement was used to develop a series of imidazo[1,2-a]pyridine derivatives. nih.gov This approach led to the identification of a potent and selective inhibitor. nih.gov For ligands targeting beta-amyloid plaques, a series of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its derivatives were prepared, demonstrating high binding affinity and selectivity. nih.gov
The imidazo[1,2-a]pyrimidine scaffold is a key structural element in several anxiolytic and anticonvulsant drugs, although their clinical use has been discontinued. nih.gov This highlights the importance of this core in designing molecules that interact with the central nervous system.
| Target/Activity | Key Structural Motif/Pharmacophore | Significance | Reference |
| COX-2 Inhibition | Diarylheterocycle with a methylsulfonyl group on one phenyl ring | The methylsulfonyl group fits into a secondary hydrophobic pocket, conferring selectivity. | nih.gov |
| c-Met Inhibition | Imidazo[1,2-a]pyridine scaffold with bioisosteric replacements | Led to the identification of a potent and selective inhibitor. | nih.gov |
| Beta-amyloid Plaque Ligands | 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) | Demonstrates high binding affinity and selectivity for beta-amyloid aggregates. | nih.gov |
| Anxiolytic/Anticonvulsant | Imidazo[1,2-a]pyrimidine core | Key structural element in several drugs targeting the central nervous system. | nih.gov |
Correlation between Molar Refractivity and Antibacterial Activity
Structure-activity relationship studies for imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives have identified physicochemical parameters that influence their efficacy as antimicrobial agents. nih.gov One such parameter is molar refractivity, which is related to the volume and polarizability of a molecule.
Research on polyfunctional imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives has demonstrated an inverse correlation between molar refractivity and antibacterial activity. nih.gov Preliminary SAR observations indicate that increasing the molar refractivity of substituents on the core scaffold leads to a sharp decrease in antibacterial efficacy. nih.gov This suggests that while exploring substitutions to enhance activity, careful consideration must be given to the size and polarizability of the added chemical groups. Bulky substituents that significantly increase molar refractivity may be detrimental to the compound's ability to interact with its bacterial target or permeate the bacterial cell wall. nih.gov
In contrast, the same studies noted that substituents with positive sigma (related to electronic effects) and positive bi values were found to be significantly more active. nih.gov This highlights the delicate balance of steric, electronic, and lipophilic properties required for optimal antibacterial action within this class of compounds. The evaluation of such physicochemical properties is a key step in the rational design of new drug candidates. nih.gov
Table 1: Influence of Molar Refractivity on Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Physicochemical Parameter | Observation | Implication for Antibacterial Activity | Source |
|---|---|---|---|
| Molar Refractivity | A sharp decrease in activity was observed with increasing molar refractivity of the substitution pattern. | Negative Correlation: Larger, more polarizable substituents are detrimental to activity. | nih.gov |
| Sigma (σ) and Bi Values | Groups with positive sigma and positive bi values were found to be significantly more active. | Positive Correlation: Specific electronic and steric properties enhance activity. | nih.gov |
Functional Selectivity for GABAA Receptor Subtypes
The this compound scaffold is a key pharmacophore for developing ligands that target the benzodiazepine binding site of γ-aminobutyric acid type A (GABAA) receptors. nih.govresearchgate.net These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system and are composed of various subunit combinations (e.g., α, β, γ), leading to a diversity of receptor subtypes. acs.org Classical benzodiazepines are non-selective modulators, which leads to a range of effects including sedation and potential for dependence. acs.org Consequently, a major goal in modern medicinal chemistry is the development of subtype-selective modulators to achieve a more targeted therapeutic effect, such as anxiolysis without sedation. acs.orgacs.org
Imidazo[1,2-a]pyrimidines have been a focus of these efforts, as they can be engineered to exhibit functional selectivity, particularly for the α2 and α3 subtypes over the α1 subtype. nih.govresearchgate.netacs.org It is understood that modulation of α2- and α3-containing GABAA receptors is associated with anxiolytic effects, while α1 modulation is linked to sedation. acs.org
SAR studies have been conducted to optimize this functional selectivity. nih.govresearchgate.net For instance, a series of high-affinity GABAA agonists based on the imidazo[1,2-a]pyrimidine scaffold demonstrated good functional selectivity for the GABAAα2 and -α3 subtypes. acs.org Specific substitutions on the core structure are critical in determining this selectivity profile. The introduction of a 7-trifluoromethyl or a 7-propan-2-ol group on the imidazopyrimidine ring system resulted in compounds that were anxiolytic in animal models with minimal sedation. acs.org This indicates a successful tuning of the molecule's properties to preferentially modulate the desired receptor subtypes.
Table 2: Structure-Activity Relationship for GABAA Receptor Subtype Selectivity
| Scaffold/Derivative Class | Structural Modification | Effect on GABAA Receptor Selectivity | Source |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidines | General scaffold | Can exhibit functional selectivity for the α3 subtype over the α1 subtype. | nih.govresearchgate.net |
| 7-Substituted Imidazopyrimidines | Introduction of a 7-trifluoromethyl group. | High affinity and functional selectivity for GABAA α2 and α3 subtypes. | acs.org |
| 7-Substituted Imidazopyrimidines | Introduction of a 7-propan-2-ol group. | High affinity and functional selectivity for GABAA α2 and α3 subtypes. | acs.org |
| Imidazopyridazines (Related Scaffold) | Conversion of an N-ethyl group to cyclopropyl (B3062369) or isopropyl. | Maintained functional selectivity but led to a loss of affinity and efficiency. | acs.org |
Rational Design Approaches for Lead Optimization and Drug Candidate Development
The imidazopyrimidine scaffold is a highly versatile and privileged structure in drug discovery, lending itself to extensive structural modifications for optimizing pharmacological effects. rsc.org Rational design and lead optimization are critical processes that transform an initial "hit" compound into a viable drug candidate by systematically refining its structure to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov
For the this compound class, rational design is heavily guided by SAR insights, such as those related to GABAA receptor selectivity. nih.govresearchgate.net The goal is to make targeted chemical modifications that enhance the desired biological activity while minimizing off-target effects. acs.org An iterative process of designing, synthesizing, and testing new analogues allows chemists to build a comprehensive understanding of the molecule's properties. acs.orgnih.gov
Key strategies in the lead optimization of imidazopyrimidine derivatives include:
Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve potency or metabolic stability. For example, in the related imidazopyridazine series, replacing a metabolically vulnerable N-ethyl group with a more stable isopropyl or cyclopropyl group was explored to improve stability. acs.org
Scaffold Modification: Altering the core heterocyclic system or the nature and position of substituents to fine-tune interactions with the biological target. The development of 7-substituted imidazopyrimidines to achieve α2/α3 selectivity is a prime example of this approach. acs.org
Computational Modeling: Using tools like molecular docking to predict how newly designed compounds will bind to their target protein. nih.gov For instance, docking studies on novel homopiperazine-linked imidazo[1,2-a]pyrimidine derivatives were used to rationalize their cytotoxic activity by showing how they occupy the binding sites of tubulin or β-ketoacyl-acyl carrier protein synthase III. nih.gov This provides a structural basis for the observed activity and guides future design efforts.
Through these rational design strategies, the adaptable imidazopyrimidine scaffold continues to be a fruitful starting point for the development of new therapeutics targeting a range of diseases. rsc.org
Computational and in Silico Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of imidazo[1,2-a]pyrimidine (B1208166) systems.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Phenylimidazo[1,2-a]pyrimidine derivatives, DFT calculations are frequently employed to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) surfaces. A popular approach involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with various basis sets, such as 6-31G* or 6-311++G(d,p). irjweb.comnih.gov
These studies reveal that the planarity of the imidazo[1,2-a]pyrimidine core and the dihedral angle of the phenyl substituent are key structural parameters. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the imidazo[1,2-a]pyrimidine ring, indicating its electron-donating nature, while the Lowest Unoccupied Molecular Orbital (LUMO) is often distributed across the entire molecule, including the phenyl ring. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In imidazo[1,2-a]pyrimidine derivatives, the nitrogen atoms of the pyrimidine (B1678525) ring typically exhibit negative potential, making them susceptible to electrophilic attack. researchgate.net
Table 1: Representative DFT-Calculated Properties of Imidazo[1,2-a]pyrimidine Derivatives
| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Imidazo[1,2-a]pyridine (B132010) N-acylhydrazone | B3LYP/6-31+G(d,p) | - | - | 2.49 - 3.91 |
| Pyrimidine-based azo dyes | B3LYP/6-31G(d,p) | - | - | - |
| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | B3LYP/6-311++G(d,p) | - | - | - |
| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | DFT/6-31G** | - | - | - |
Potential Energy Distribution (PED) analysis is a theoretical method used to assign the vibrational bands observed in infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and torsion of bonds. nih.gov This analysis is typically performed in conjunction with DFT calculations, which predict the vibrational frequencies and normal modes of a molecule.
For complex molecules like this compound, the vibrational spectra can be crowded and difficult to interpret empirically. PED analysis provides a quantitative description of the contribution of each internal coordinate to a given normal mode, enabling a more accurate and detailed assignment of the experimental vibrational spectra. nih.gov This detailed understanding of the vibrational properties is crucial for the structural characterization of the molecule and for studying intermolecular interactions. While specific PED analyses for this compound were not detailed in the provided results, the methodology is widely applied to similar heterocyclic systems to validate and interpret experimental spectroscopic data. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking simulations have been extensively used to explore the potential of this compound derivatives as inhibitors of various biological targets, including enzymes and receptors implicated in diseases like cancer and viral infections. nih.govresearchgate.netresearchgate.net These simulations place the ligand into the binding site of the target protein and calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net
Studies have shown that imidazo[1,2-a]pyrimidine derivatives can exhibit favorable binding energies against a range of protein targets. For instance, derivatives have been docked against targets such as tyrosine kinases, which are crucial in cancer signaling pathways, and viral proteases. nih.gov The binding affinity is influenced by the nature and position of substituents on the this compound scaffold.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the active site of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net
Table 2: Representative Molecular Docking Results for Imidazo[1,2-a]pyrimidine Derivatives
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imidazo[1,2-a]pyrimidine Schiff base | hACE2 | -9.1 | - |
| Imidazo[1,2-a]pyrimidine Schiff base | Spike protein | -7.3 | - |
| (Phenylamino)pyrimidine-1,2,3-triazole | BCR-Abl-1 | - | - |
Note: The data presented is for representative derivatives to illustrate the application of molecular docking. The specific targets and binding affinities for the parent this compound may vary.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are often employed to assess the stability of a ligand-protein complex predicted by molecular docking and to gain a more dynamic understanding of the binding interactions.
MD simulations of imidazo[1,2-a]pyrimidine derivatives complexed with their target proteins have been performed to evaluate the stability of the binding pose. mdpi.com These simulations, often run for nanoseconds, track the trajectory of the ligand within the binding site and the conformational changes in both the ligand and the protein.
A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure (typically the initial docked pose). A stable RMSD value over time suggests that the ligand remains bound in a consistent orientation within the active site. nih.gov Another important parameter is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different regions of the protein and the ligand. Analysis of the MD trajectory can also reveal the persistence of key hydrogen bonds and other interactions identified in docking studies, providing further confidence in the predicted binding mode. mdpi.com
Table 3: Representative MD Simulation Parameters for Ligand-Protein Complexes
| System | Simulation Time (ns) | Key Analysis | Typical Finding |
| Imidazo[1,2-a]pyridine-sulfonamide complex | - | RMSD, RMSF | Stable ligand-protein complex |
| Thiazole-Pyridine scaffold complex | 100 | RMSD, Hydrogen bonds | Stable complex with persistent H-bonds |
Note: This table presents general parameters and findings from MD simulations of related heterocyclic compounds to illustrate the methodology's application.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Assessment
The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction has become an indispensable tool in the early stages of drug discovery, helping to identify and filter out compounds with unfavorable pharmacokinetic properties. researchgate.net For derivatives of this compound, various computational models are employed to predict their ADME characteristics. nih.govnih.gov
Blood-Brain Barrier Permeability Assessment
The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov In silico models for predicting BBB permeability are often based on physicochemical properties such as lipophilicity (logP or logD), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.com For instance, a general correlation has been observed between the partition coefficient (Kp) and the apparent permeability (Papp) of compounds. nih.gov Computational models can quantitatively predict the logPS (permeability-surface area product) of compounds, providing a valuable metric for assessing their potential to enter the CNS. researchgate.net While experimental methods using microfluidic chips are being developed to mimic the BBB, computational predictions remain a vital first step in the assessment process. nih.govresearchgate.net
Cytochrome P450 (CYP) Enzyme Inhibition Profiling
Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the metabolism of drugs and other foreign compounds in the body. nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions. nih.gov In silico methods are used to predict the potential of a compound to inhibit specific CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These predictions are crucial for assessing the metabolic stability and safety profile of this compound derivatives. For example, studies on related pyrazolopyrimidine derivatives have shown that human liver microsomal P450 1A2 can preferentially metabolize these compounds. nih.gov Understanding the specific CYP enzymes involved in the metabolism of 3-phenylimidazo[1,2-a]pyrimidines is essential for predicting potential drug interactions and species-specific differences in metabolism. nih.gov
Excretion Clearance Analysis
Renal clearance is a major route of elimination for many drugs and their metabolites. In silico models can be used to predict the renal clearance of compounds, providing insights into their excretion pathways. These models often incorporate parameters such as molecular weight, charge, and lipophilicity to estimate the rate of renal excretion. While direct in silico prediction of excretion clearance for this compound is not extensively documented in the provided search results, general ADME prediction platforms often include modules for clearance prediction. researchgate.net
Chemical-Genetic Profiling for Target Pathway Elucidation
Chemical-genetic profiling is a powerful approach that utilizes systematic screening of a compound against a collection of genetically defined cell lines to identify its mechanism of action and target pathways. plos.orgnih.gov This methodology has been successfully applied to imidazo[1,2-a]pyridines and -pyrimidines, revealing that even subtle structural changes can dramatically alter their intracellular targets and biological effects. plos.orgnih.gov
For example, a study comparing 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine and its pyrimidine counterpart, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, found that they have distinct mechanisms of action. The imidazo[1,2-a]pyridine derivative was found to disrupt mitochondrial function, while the imidazo[1,2-a]pyrimidine acted as a DNA poison, causing nuclear DNA damage. plos.orgnih.govresearchgate.net These different modes of action were conserved between yeast and human cells, highlighting the utility of yeast as a model organism for predicting compound activity in mammalian systems. plos.orgnih.gov Such studies are invaluable for elucidating the target pathways of this compound derivatives and can guide their development for specific therapeutic applications, such as anticancer agents. plos.orgnih.gov
Structural Bioinformatics and Crystallographic Analyses (e.g., Hirshfeld Surfaces)
Structural bioinformatics and crystallographic analyses provide a detailed three-dimensional understanding of molecular structure and intermolecular interactions. X-ray crystallography has been used to determine the crystal structure of derivatives like 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine, revealing that the nitroso and phenyl groups are nearly coplanar with the heterocyclic core. researchgate.net
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the number, type, and connectivity of hydrogen atoms within the 3-Phenylimidazo[1,2-a]pyrimidine molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton, while the coupling constants (J), measured in Hertz (Hz), reveal the spatial relationships between neighboring protons.
In a typical ¹H NMR spectrum of this compound, the protons of the imidazo[1,2-a]pyrimidine (B1208166) core and the phenyl substituent exhibit characteristic signals. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton at position 5 of the pyrimidine (B1678525) ring often appears as a doublet of doublets, influenced by its neighboring protons. The protons of the phenyl group typically resonate as a complex multiplet in the aromatic region of the spectrum.
Table 1: Representative ¹H NMR Spectral Data for this compound and its Derivatives.
| Compound | Solvent | ¹H NMR (δ, ppm) |
|---|---|---|
| This compound | CDCl₃ | δ 8.77 (dd, J = 6.8, 2.0 Hz, 1H), 8.62 (dd, J = 4.1, 2.0 Hz, 1H), 7.86 – 7.80 (m, 2H), 7.51 – 7.41 (m, 2H), 7.41 (tt, J = 7.3, 1.4 Hz, 1H), 7.01 (dd, J = 6.8, 4.1 Hz, 1H) nih.gov |
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | CDCl₃ | δ 8.89 (s, 1H), 8.77 (dd, J = 6.8, 2.0 Hz, 1H), 8.62 (dd, J = 4.1, 2.0 Hz, 1H), 8.27 (d, J = 8.7 Hz, 2H), 7.94 (d, J = 8.7 Hz, 2H), 7.86 – 7.80 (m, 2H), 7.51 – 7.41 (m, 2H), 7.41 (tt, J = 7.3, 1.4 Hz, 1H), 7.01 (dd, J = 6.8, 4.1 Hz, 1H) nih.gov |
| (E)-N-(3-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | CDCl₃ | δ 8.90 (s, 1H), 8.78 (dd, J = 6.8, 2.1 Hz, 1H), 8.68 (s, 1H), 8.62 (dd, J = 4.1, 2.1 Hz, 1H), 8.29 (d, J = 7.9 Hz, 1H), 8.05 (d, J = 7.9 Hz, 1H), 7.84 (d, J = 7.2 Hz, 2H), 7.63 (t, J = 7.9 Hz, 1H), 7.53 – 7.43 (m, 2H), 7.46 – 7.37 (m, 1H), 7.01 (dd, J = 6.8, 4.1 Hz, 1H) nih.gov |
| (E)-N-(2-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | CDCl₃ | δ 9.25 (s, 1H), 8.75 (dd, J = 6.8, 2.0 Hz, 1H), 8.59 (dd, J = 4.1, 2.0 Hz, 1H), 8.25 (dd, J = 7.9, 1.5 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.88 (dd, J = 7.0, 1.6 Hz, 2H), 7.74 – 7.65 (m, 1H), 7.57 (ddd, J = 8.4, 7.4, 1.5 Hz, 1H), 7.47 (dd, J = 7.6, 7.0 Hz, 2H), 7.40 (tt, J = 7.6, 1.6 Hz, 1H), 6.98 (dd, J = 6.8, 4.1 Hz, 1H) nih.gov |
| (E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | CDCl₃ | δ 9.32 (s, 1H), 8.72 (dd, J = 6.7, 2.0 Hz, 1H), 8.56 (dd, J = 4.0, 2.0 Hz, 1H), 8.31 – 8.22 (m, 1H), 7.87 (dd, J = 8.6, 1.4 Hz, 2H), 7.45 (dd, J = 8.6, 7.6 Hz, 2H), 7.37 (tt, J = 7.6, 1.4 Hz, 1H), 7.39 – 7.30 (m, 3H), 6.94 (dd, J = 6.7, 4.0 Hz, 1H) nih.gov |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift offering insights into its hybridization and electronic environment.
The ¹³C NMR spectrum of this compound typically shows signals for all twelve carbon atoms. The carbons of the pyrimidine and imidazole (B134444) rings resonate at characteristic chemical shifts, as do the carbons of the phenyl substituent. For example, the carbon atoms of the pyrimidine ring in a related derivative were observed at approximately 150.18, 131.09, and 108.88 ppm. acs.org The carbons of the phenyl group also show distinct signals, which can be influenced by the substitution pattern.
Table 2: Representative ¹³C NMR Spectral Data for a Derivative of this compound.
| Compound | Solvent | ¹³C NMR (δ, ppm) |
|---|---|---|
| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Not Specified | 155.89 (imine group), 150.18, 131.09, 108.88 (pyrimidine ring carbons) acs.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For the protonated molecule [M+H]⁺ of 3-phenylimidazo[1,2-a]pyridine (B1605887), a related compound, the calculated m/z is 195.0922, with an experimental value found to be 195.0924. lookchem.comresearchgate.net This close correlation confirms the elemental composition of C₁₃H₁₁N₂⁺.
Electrospray Ionization (ESI) Technique
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of organic molecules. nih.govrsc.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become ionized, typically by protonation to form [M+H]⁺ ions. This technique is particularly useful for analyzing polar compounds like this compound and its derivatives, allowing for the determination of their molecular weights with high sensitivity. acs.orgresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its various bonds.
Key vibrational frequencies observed in the FT-IR spectrum of related imidazo[1,2-a]pyridine (B132010) derivatives include C-H stretching vibrations, C=C and C=N stretching vibrations within the aromatic rings, and various bending vibrations. lookchem.comresearchgate.net For instance, in a derivative, (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine, characteristic peaks were observed at 3104 and 3055 cm⁻¹ (C-H stretching), 1604 cm⁻¹ (C=N stretching), 1580 cm⁻¹ (C=C stretching), and 1513 and 1335 cm⁻¹ (N=O stretching of the nitro group). nih.gov These spectral features provide valuable information for confirming the presence of the imidazo[1,2-a]pyrimidine core and the phenyl substituent.
X-ray Diffraction Analysis for Solid-State Structure Determination
For instance, studies on various substituted imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been successfully conducted. rsc.orgresearchgate.net A review of related heterocyclic compounds indicates that single-crystal X-ray diffraction was used to characterize a 1,4-dimethyl-2-oxopyrimido[1,2-a]benzimidazole hydrate, revealing a nearly planar tricyclic core. dergipark.org.tr In another study, the crystal structure of an imidazo[1,2-a]pyridine derivative was determined, with the corresponding crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC). researchgate.net
Crystallographic analysis of aryl-substituted 2-phenylimidazo[1,2-a]pyridines has confirmed that even with π-stacked motifs present, the emission properties in the solid state often originate from the monomeric species. rsc.org These studies collectively underscore the power of X-ray diffraction to confirm the connectivity of atoms, establish stereochemistry, and understand the packing of molecules in the crystal lattice, which influences the material's bulk properties.
Below is a table representing typical crystallographic data that would be determined from an X-ray diffraction analysis of a crystalline derivative of the imidazo[1,2-a]pyrimidine family.
| Parameter | Example Value (for a related derivative) | Description |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the set of symmetry operations applicable to the unit cell. |
| a (Å) | 10.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 15.2 | The length of the 'b' axis of the unit cell. |
| c (Å) | 8.9 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 105.3 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1365 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.42 | The theoretical density of the crystal. |
| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: The data in this table is illustrative for a related heterocyclic compound and does not represent the specific values for this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique extensively used in synthetic chemistry to monitor the progress of reactions, identify compounds in a mixture, and assess the purity of a product. In the synthesis of this compound and its analogues, TLC is a routine method. nih.gov
The process involves spotting a small amount of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with silica (B1680970) gel (e.g., silica gel 60 F254). acs.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.
The separation is visualized under UV light (at 254 or 365 nm), allowing for the qualitative analysis of the reaction's progression by comparing the spots of the starting materials, the reaction mixture, and the expected product. acs.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given TLC system. By observing the disappearance of starting material spots and the appearance of a new product spot, a chemist can determine the optimal reaction time.
The following table details typical TLC systems used in the synthesis and purification of imidazo[1,2-a]pyrimidine derivatives.
| Stationary Phase | Mobile Phase (Solvent System) | Purpose | Typical Rf Value (for a derivative) |
| Silica Gel 60 F254 | Hexane/Ethyl Acetate (3:2) | Monitoring synthesis of imidazo[1,2-a]pyridines | 0.33 - 0.37 acs.org |
| Silica Gel | Hexane/Ethyl Acetate (varying ratios) | Purification and reaction monitoring | Varies based on substitution |
| Silica Gel | Dichloromethane (B109758)/Methanol (B129727) (9:1) | Assessing purity of final products | Compound-dependent |
| Silica Gel | Toluene/Acetone (B3395972) (8:2) | Monitoring cyclization reactions | Compound-dependent |
Future Directions and Research Perspectives
Development of Novel and Efficient Synthetic Pathways
The foundation of exploring the therapeutic potential of any chemical scaffold lies in the ability to synthesize it and its analogs efficiently. Future research will prioritize the development of novel synthetic methodologies for the 3-phenylimidazo[1,2-a]pyrimidine core. The goal is to create more streamlined, cost-effective, and environmentally benign processes. These advanced synthetic routes will enable the rapid generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship (SAR) studies and the exploration of a wider chemical space.
Discovery of New Biological Targets and Mechanisms of Action
While initial studies have identified several key biological targets, a significant opportunity lies in uncovering new ones. Derivatives of this compound have been shown to act as inhibitors of various protein kinases, which are crucial regulators of cellular processes. google.com Key kinase targets include:
Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is implicated in the pathology of neurodegenerative diseases like Alzheimer's, as well as in metabolic and inflammatory disorders. google.com Its inhibition is a key strategy for developing treatments for these conditions. google.com
Pi3K/Akt Pathway: This signaling cascade is central to cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers, making it a prime target for oncology drug development.
Aurora Kinases: These are critical for cell cycle progression and are often overexpressed in various cancers. google.com
Beyond kinases, certain analogs have been identified as ligands for GABA-A receptors , suggesting potential applications in neurological and psychiatric disorders. Future research will likely involve high-throughput screening and proteomic approaches to identify additional cellular targets and to fully elucidate the mechanisms through which these compounds exert their biological effects. ontosight.ai
Advancements in Structure-Based Drug Design and Virtual Screening
Modern drug discovery heavily relies on understanding the three-dimensional interaction between a drug molecule and its biological target. Future work on 3-phenylimidazo[1,2-a]pyrimidines will increasingly utilize structure-based drug design. This involves using the crystal structures of target proteins to guide the rational design of more potent and selective inhibitors.
In silico techniques, such as virtual screening and molecular docking, will be instrumental. ontosight.ai These computational methods allow researchers to screen vast virtual libraries of compounds against a specific biological target, predicting their binding affinity and mode of interaction before they are synthesized. This approach saves time and resources, focusing laboratory efforts on the most promising candidates. ontosight.ai
Integration of Advanced Computational Approaches for Predictive Modeling
The development of imidazopyrimidine-based therapeutic agents will be significantly accelerated by the integration of advanced computational models. ontosight.ai Researchers are increasingly using quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of new analogs. ontosight.ai These predictive models are built upon existing experimental data and help to prioritize the design and synthesis of compounds with a higher probability of success, optimizing them for efficacy and safety. ontosight.ai
Exploration of New Therapeutic Applications and Lead Optimization Strategies
The diverse biological activities of the this compound scaffold suggest a broad range of potential therapeutic uses. Lead optimization will be a critical step in translating this potential into clinical reality. This involves systematically modifying the lead compounds to enhance desired properties while minimizing undesirable ones.
Based on the known biological targets, future research will focus on optimizing derivatives for specific diseases:
Oncology: Targeting kinases like those in the Pi3K/Akt pathway and Aurora kinases for various cancers. google.comontosight.ai
Neurodegenerative Diseases: Developing GSK-3β inhibitors for conditions such as Alzheimer's, Parkinson's, and Huntington's disease. google.com
Inflammatory Diseases: Investigating applications in rheumatoid arthritis, Crohn's disease, and psoriasis. google.com
Infectious Diseases: Exploring potential use against parasitic diseases like leishmaniasis. google.com
The table below summarizes the key biological targets that have been identified for derivatives of the core structure and their associated potential therapeutic applications.
| Biological Target | Potential Therapeutic Application(s) | Reference(s) |
| Protein Kinases | Cancer, Inflammatory Diseases, Diabetes, Stroke | google.com |
| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease, Neuroinflammatory Diseases | google.com |
| Pi3K/Akt Pathway | Cancer | |
| Aurora Kinases | Cancer | google.com |
| GABA-A Receptors | Neurological and Psychiatric Disorders | |
| Not Specified | Leishmaniasis | google.com |
Q & A
Q. What are the most common synthetic strategies for preparing 3-Phenylimidazo[1,2-a]pyrimidine derivatives?
Methodological Answer: The primary synthetic approaches include:
- One-pot Biginelli synthesis : Utilizes 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under fusion conditions with dimethylformamide (DMF) as a catalyst. This method offers high yields and avoids harsh reaction conditions .
- Microwave-assisted synthesis : Enhances reaction efficiency for 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, enabling rapid cyclization and functionalization .
- Alternative sequences : Includes nucleophilic addition of aldehydes to amino groups followed by cyclization with 1,3-carbonyl compounds. Mechanistic pathways may involve enamine formation or arylidene intermediates under basic conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer: Critical techniques include:
- FT-IR : Identifies functional groups (e.g., C=O, N-H stretches) .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures purity and stoichiometric composition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Contradictions often arise due to:
- Substituent variability : Minor structural changes (e.g., trifluoromethyl vs. nitro groups) drastically alter activity profiles .
- Assay conditions : Differences in cell lines, concentrations, or enzymatic assays (e.g., COX-2 vs. kinase inhibition) .
- Mechanistic pathways : Radical vs. carbene intermediates in functionalization reactions can lead to divergent products .
Q. Recommendations :
Q. What strategies control regioselectivity during functionalization of the imidazo[1,2-a]pyrimidine core?
Methodological Answer: Regioselectivity is influenced by:
- Radical pathways : Ethyl diazoacetate under visible light selectively alkylates the C-3 position, avoiding competing cyclopropanation .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) direct electrophilic substitution to specific positions .
- Catalytic systems : Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) enable precise aryl group introduction .
Q. How can computational methods enhance the design of this compound derivatives?
Methodological Answer:
- Docking studies : Predict binding affinities to targets like COX-2. For example, 2-(4-(methylsulfonyl)phenyl) derivatives showed enhanced selectivity in silico, validated by in vitro assays .
- DFT calculations : Optimize transition states for synthesis pathways (e.g., Biginelli reaction intermediates) .
Q. What are the challenges in scaling up microwave-assisted synthesis for imidazo[1,2-a]pyrimidines?
Methodological Answer:
Q. How do solvent systems influence the reaction outcomes in imidazo[1,2-a]pyrimidine synthesis?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates in multicomponent reactions .
- Eco-friendly alternatives : Ethanol/water mixtures reduce toxicity but may lower yields .
- Solvent-free conditions : Fusion methods minimize purification steps but require precise temperature control .
Q. What are the emerging applications of this compound in photopharmacology?
Methodological Answer:
- Visible-light photocatalysis : Enables sp³ C-H bond functionalization for late-stage diversification .
- Photoswitchable derivatives : Azobenzene-containing analogs allow optical control of biological activity (under investigation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
